
N-(4-methoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of phenoxy acetamide . Phenoxy acetamides are a group of compounds that have been studied for their pharmacological activities . The compound contains additional functional groups including a methoxy group, an indole group, and a pyrrolidine group .
Synthesis Analysis
The synthesis of such compounds often involves various chemical techniques and computational chemistry applications . The specific synthesis pathway for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound contains a phenoxy group, an acetamide group, a methoxy group, an indole group, and a pyrrolidine group . These groups can interact in various ways, potentially leading to a wide range of molecular structures.Wissenschaftliche Forschungsanwendungen
Antiallergic Potential
A study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides has been conducted to identify novel antiallergic compounds. These compounds were synthesized and evaluated for their antiallergic potency through various assays, including the ovalbumin-induced histamine release assay. One particular compound demonstrated significant antiallergic activity, being markedly more potent than astemizole, a known antihistamine, indicating the therapeutic potential of these acetamide derivatives in allergy treatment (Menciu et al., 1999).
Antimicrobial Activity
Research into novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives has shown promising antibacterial and antifungal activities. The synthesized compounds were evaluated against various pathogenic microorganisms, with some displaying significant inhibitory effects. This highlights the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Learning and Memory Facilitation
A study on ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, including their synthesis and pharmacological evaluation, demonstrated strong learning and memory facilitation in mice. This suggests the potential of these compounds in treating cognitive disorders or enhancing cognitive functions (Ming-zhu, 2012).
Marine Bacterium-Derived Indole Alkaloids
Indole alkaloids isolated from the marine bacterium Pantoea agglomerans have been identified, including compounds with novel structures. These compounds' structural elucidation sheds light on the diverse chemical ecology of marine microbes and their potential in drug discovery (Gang et al., 2013).
Pharmaceutical Patent Analysis
An analysis of patents within the pharmaceutical market has highlighted various pyridazino(4,5-b)indole-1-acetamide compounds with a range of activities, including cardiac, nephrotropic, neuroprotective, and cytostatic effects. This reflects the compound's versatility and potential in developing novel therapeutic agents (Habernickel, 2002).
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-32-19-10-8-18(9-11-19)12-13-26-25(31)24(30)21-16-28(22-7-3-2-6-20(21)22)17-23(29)27-14-4-5-15-27/h2-3,6-11,16H,4-5,12-15,17H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYHLNOVGXAXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2597053.png)
![1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2597056.png)
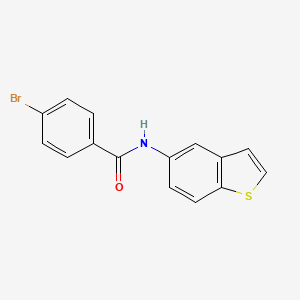
![4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2597058.png)
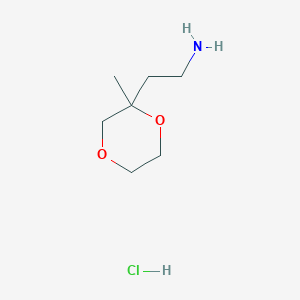
![1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile](/img/structure/B2597061.png)

![1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2597064.png)
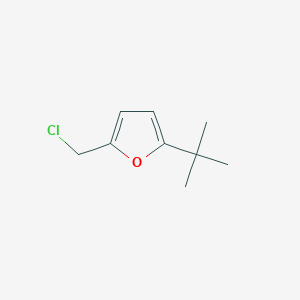
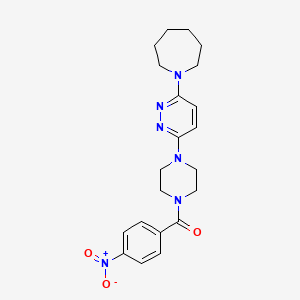
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)
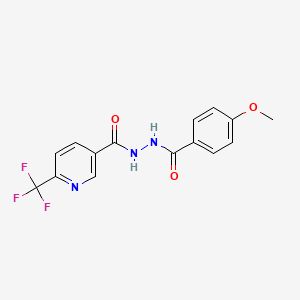
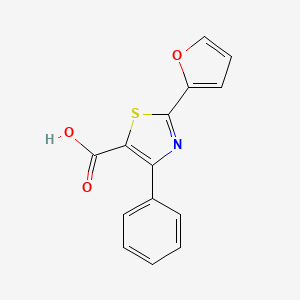
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2597075.png)